Cacodyl oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

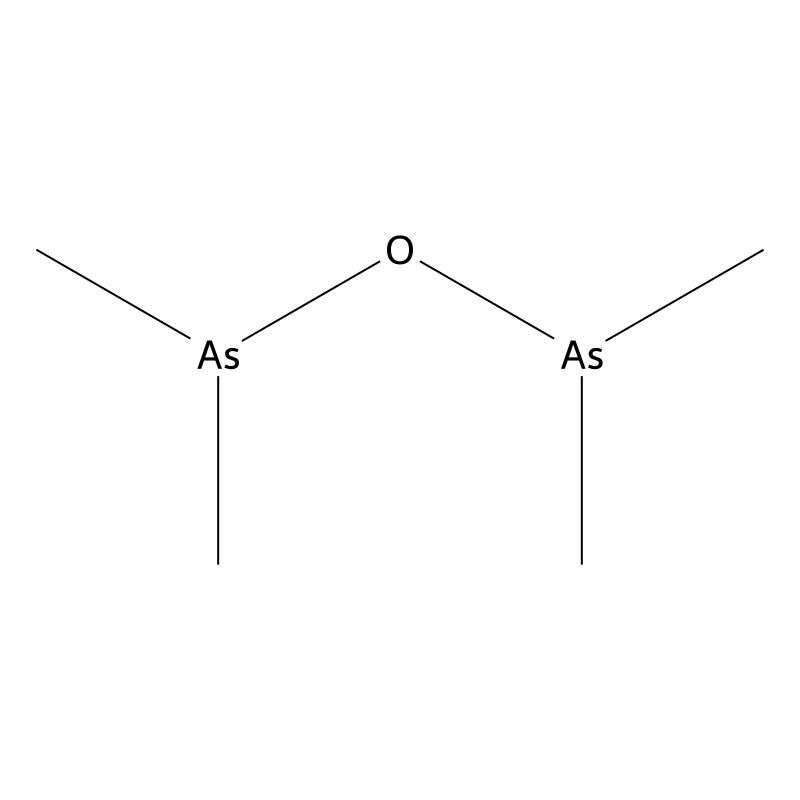

Cacodyl oxide, with the chemical formula , is an organoarsenic compound recognized for its historical significance as one of the earliest organometallic compounds synthesized in relatively pure form. It is a colorless to yellowish oily liquid characterized by a highly unpleasant, garlicky odor, and is known for its toxicity and potential for spontaneous combustion in dry air . Cacodyl oxide is primarily found in "Cadet's fuming liquid," which is a mixture of cacodyl and cacodyl oxide, first synthesized by the French chemist Louis Claude Cadet de Gassicourt in the 18th century .

- Oxidation: Cacodyl oxide can be oxidized to form cacodylic acid, a more stable compound.

- Hydrolysis: In the presence of water, cacodyl oxide can hydrolyze to yield cacodyl and other byproducts.

- Reduction: It can be reduced to produce dimethylarsine and other related compounds.

The general reaction for its formation involves the reaction of potassium acetate with arsenic trioxide:

Cacodyl oxide exhibits significant biological activity primarily due to its toxicity. It has been noted for its potential carcinogenic effects and can cause severe health issues upon exposure. The compound affects cellular processes and can lead to oxidative stress due to its arsenic content. Additionally, it has been studied for its interactions with biological molecules, although detailed mechanisms remain under investigation.

The synthesis of cacodyl oxide typically involves the following methods:

- Cadet's Method: The original synthesis involves heating a mixture of potassium acetate and arsenic trioxide. This method yields a mixture known as Cadet's fuming liquid, which contains both cacodyl and cacodyl oxide .

- Modern Catalytic Methods: Recent advancements have introduced catalytic processes that enhance yields. For instance, passing acetic acid vapor over arsenic trioxide in the presence of alkali metal salts or hydroxides can improve production efficiency .

Cacodyl oxide has limited applications due to its toxicity but has been historically significant in various fields:

- Research: It was used extensively in early organometallic chemistry research to understand radical theory and bonding .

- Chemical Weapons Consideration: During World War I, there were considerations for using cacodyl compounds as chemical weapons due to their toxic properties .

- Ligand Chemistry: Cacodyl oxide has been explored as a ligand in coordination chemistry, particularly with transition metals .

Studies on the interactions of cacodyl oxide focus on its reactivity with biological molecules and other chemicals. These interactions often highlight the compound's potential as a toxic agent that can disrupt cellular functions. Research continues into understanding how cacodyl oxide interacts with enzymes and proteins, which may provide insights into its biological effects and potential therapeutic applications.

Cacodyl oxide shares structural similarities with several other organoarsenic compounds. Here are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Cacodyl | A major component of Cadet's fuming liquid; highly toxic. | |

| Cacodylic Acid | A product of oxidation of cacodyl oxide; less volatile. | |

| Dimethylarsine | A simpler organoarsenic compound; more stable than cacodyl oxide. | |

| Trimethylarsine | Less toxic; used in organic synthesis. | |

| Cacodyl Chloride | An intermediate in the synthesis of other arsenic compounds. |

Cacodyl oxide is unique due to its dual role as both an organoarsenic compound and an intermediate in various